molecular formula C15H18Br2N4O2 B1497801 Trimedoxime bromide CAS No. 56-97-3

Trimedoxime bromide

Cat. No. B1497801
CAS RN: 56-97-3
M. Wt: 446.14 g/mol
InChI Key: JHZHWVQTOXIXIV-UHFFFAOYSA-N
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Description

Trimedoxime bromide, also known as dipyroxime or TMB-4, is an oxime used in the treatment of organophosphate poisoning . It is chemically related to asoxime, pralidoxime, and obidoxime .


Molecular Structure Analysis

Trimedoxime bromide has a molecular formula of C15H18Br2N4O2 . Its average mass is 446.137 Da and its monoisotopic mass is 443.979645 Da .


Chemical Reactions Analysis

Trimedoxime bromide is known to react with acetylcholinesterase (AChE) inhibited by a range of nerve agents . Experimental assays have shown that it can reactivate different AChE–OP complexes .


Physical And Chemical Properties Analysis

Trimedoxime bromide has a molecular formula of C15H18Br2N4O2 . Its average mass is 446.137 Da and its monoisotopic mass is 443.979645 Da .

Scientific Research Applications

1. Interaction with Acetylcholinesterase

Trimedoxime has been studied for its interaction with acetylcholinesterase (AChE), particularly in the context of organophosphorous poisoning. It exhibits a weak inhibition of recombinant AChE, with a half maximal inhibitory concentration (IC 50) around 82.0 mM. This interaction is significant in the context of organophosphorus compound poisoning, as AChE is a crucial enzyme in neurotransmission (Soukup et al., 2010).

2. Reactivity with Nerve Agents

Trimedoxime's behavior and reactivity towards Mus musculus acetylcholinesterase (MmAChE) inhibited by various nerve agents have been investigated. It showed better reactivation percentages at higher concentrations, particularly for the reactivation of the AChE-VX adduct. This insight is crucial for understanding the reactivation process through trimedoxime, contributing to the development of novel antidotes (de Castro et al., 2020).

Future Directions

Research is ongoing to better understand the reactivation process of Trimedoxime bromide and its potential as an antidote for organophosphate poisoning . Experimental and theoretical studies have shown that Trimedoxime bromide can be more effective at higher concentrations, with the best results seen for the reactivation of the AChE–VX adduct .

properties

IUPAC Name

(NE)-N-[[1-[3-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]propyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dibromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2.2BrH/c20-16-12-14-2-8-18(9-3-14)6-1-7-19-10-4-15(5-11-19)13-17-21;;/h2-5,8-13H,1,6-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHZHWVQTOXIXIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=CC=C1C=NO)CCC[N+]2=CC=C(C=C2)C=NO.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C[N+](=CC=C1/C=N/O)CCC[N+]2=CC=C(C=C2)/C=N/O.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Br2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimedoxime bromide

CAS RN

56-97-3
Record name Trimedoxime bromide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trimedoxime bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.276
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIMEDOXIME BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ED0GXI9825
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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